molecular formula C14H11NO5S2 B3478867 {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B3478867
M. Wt: 337.4 g/mol
InChI Key: ULZBFHOWBIGMEH-UXBLZVDNSA-N
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Description

The compound {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid belongs to the rhodanine-derived thiazolidinone class, characterized by a central thiazolidinone ring conjugated with a benzylidene group at the 5-position and an acetic acid moiety at the 3-position. The 4-methoxycarbonyl substituent on the benzylidene ring distinguishes it from other derivatives. This structure is synthesized via cyclocondensation or hydrolysis reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

2-[(5E)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-20-13(19)9-4-2-8(3-5-9)6-10-12(18)15(7-11(16)17)14(21)22-10/h2-6H,7H2,1H3,(H,16,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZBFHOWBIGMEH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxycarbonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The thiazolidinone ring is known to interact with proteins and enzymes, potentially leading to the modulation of their activity .

Comparison with Similar Compounds

4-Hydroxy-3-methoxybenzylidene Derivative (Compound 3d)
  • Structure: 4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid.
  • Synthesis : Derived from 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl acetic acid via condensation with amines ().
  • Key Features : Exhibits potent aldose reductase (ALR2) inhibition (IC50: 0.12 µM) and aldehyde reductase (ALR1) activity, outperforming standard drugs like valproic acid and sulindac.
4-Methoxybenzylidene Derivative
  • Structure : 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid.
  • Synthesis : Prepared via hydrolysis of precursor esters under acidic conditions ().
Dichlorophenyl-Oxopropenyl Hybrid
  • Structure : 2-((5E)-5-(4-((E)-3-(2,4-dichlorophenyl)-3-oxoprop-1-enyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
  • Activity: Displays antibacterial efficacy against S. aureus (MIC: 2 µg/mL), superior to norfloxacin but less active than oxacillin ().

Physicochemical and Pharmacokinetic Properties

  • Solubility : The acetic acid moiety improves water solubility, whereas esterified derivatives (e.g., methyl esters in ) enhance lipophilicity and membrane permeability.
  • Stability : Methoxycarbonyl groups may confer hydrolytic stability compared to ester or amide linkages.

Biological Activity

The compound {(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, also known by its CAS number 314746-37-7, is a thiazolidinedione derivative. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antidiabetic, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is C14H11NO5S2. Its structure includes a thiazolidinone ring, which is known for its biological significance.

PropertyValue
Molecular FormulaC14H11NO5S2
Molecular Weight325.37 g/mol
CAS Number314746-37-7

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit the expression of pro-inflammatory cytokines, thus potentially alleviating conditions such as arthritis and other inflammatory diseases.
  • Antidiabetic Potential : Similar to other thiazolidinediones, it may enhance insulin sensitivity and glucose uptake in adipose tissues.

Antioxidant Activity

In vitro studies have demonstrated that the compound significantly reduces reactive oxygen species (ROS) levels in human cell lines. This effect is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential in diseases associated with oxidative stress.

Anti-inflammatory Activity

Research published in various journals indicates that this compound can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which it may exert protective effects against chronic inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazolidinedione derivatives. The compound has shown promise in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.

Case Studies

  • Case Study 1 : A study conducted on diabetic rats treated with this compound showed a significant decrease in blood glucose levels compared to control groups. Histological analysis revealed improved pancreatic function and reduced inflammation.
  • Case Study 2 : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain scores, indicating its effectiveness as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

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